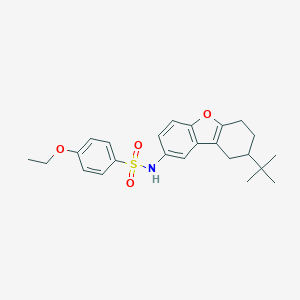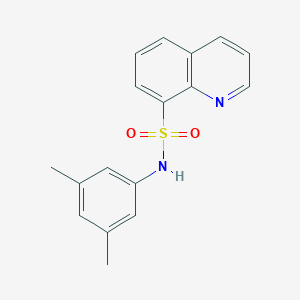
N,N,2,4,6-pentamethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,2,4,6-pentamethylbenzenesulfonamide, also known as PMBSA, is a sulfonamide compound that has been widely used in scientific research for various applications. It is a white crystalline powder that is soluble in water and organic solvents. PMBSA has been used in studies related to protein folding, enzyme activity, and membrane transport.
Mechanism of Action
N,N,2,4,6-pentamethylbenzenesulfonamide acts as a stabilizer of protein structure by binding to hydrophobic regions of the protein. This stabilizes the protein's folded state and prevents it from unfolding. In enzyme activity assays, N,N,2,4,6-pentamethylbenzenesulfonamide can act as an inhibitor or activator by binding to the enzyme's active site and altering its activity. In studies related to membrane transport, N,N,2,4,6-pentamethylbenzenesulfonamide can be used to measure the transport of ions across cell membranes by binding to the ion and preventing its transport.
Biochemical and Physiological Effects:
N,N,2,4,6-pentamethylbenzenesulfonamide has no known biochemical or physiological effects in humans. It is not used as a drug and is only used in scientific research.
Advantages and Limitations for Lab Experiments
One advantage of using N,N,2,4,6-pentamethylbenzenesulfonamide in lab experiments is its ability to stabilize protein structure, which is useful in the study of protein folding pathways. It is also relatively easy to synthesize and purify. One limitation of using N,N,2,4,6-pentamethylbenzenesulfonamide is that it can only be used in in vitro experiments and cannot be used in vivo.
Future Directions
There are several future directions for the use of N,N,2,4,6-pentamethylbenzenesulfonamide in scientific research. One possibility is the study of its effects on membrane transport in different cell types. Another direction is the development of new enzyme activity assays using N,N,2,4,6-pentamethylbenzenesulfonamide as an activator or inhibitor. Additionally, N,N,2,4,6-pentamethylbenzenesulfonamide could be used in the study of protein-protein interactions and the development of new drugs that target these interactions.
Synthesis Methods
The synthesis of N,N,2,4,6-pentamethylbenzenesulfonamide involves the reaction of p-toluenesulfonyl chloride with 2,4,6-trimethylaniline in the presence of a base such as triethylamine. The resulting product is purified through recrystallization to obtain the final product.
Scientific Research Applications
N,N,2,4,6-pentamethylbenzenesulfonamide has been used in various scientific research applications, including protein folding studies. It has been shown to stabilize the folded state of proteins, which is useful in the study of protein folding pathways. N,N,2,4,6-pentamethylbenzenesulfonamide has also been used in enzyme activity assays, where it acts as an inhibitor or activator of certain enzymes. Additionally, N,N,2,4,6-pentamethylbenzenesulfonamide has been used in studies related to membrane transport, where it can be used to measure the transport of ions across cell membranes.
properties
Molecular Formula |
C11H17NO2S |
|---|---|
Molecular Weight |
227.33 g/mol |
IUPAC Name |
N,N,2,4,6-pentamethylbenzenesulfonamide |
InChI |
InChI=1S/C11H17NO2S/c1-8-6-9(2)11(10(3)7-8)15(13,14)12(4)5/h6-7H,1-5H3 |
InChI Key |
PAERECHZKZQCJG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-ethylbenzenesulfonamide](/img/structure/B281674.png)
![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B281675.png)
![4-tert-butyl-N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281676.png)
![N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide](/img/structure/B281677.png)
![4-ethoxy-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281683.png)
![4-bromo-N-(7-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281686.png)
![4-chloro-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281689.png)
![2,4-dimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281694.png)
![4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281695.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-chlorobenzenesulfonamide](/img/structure/B281700.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B281701.png)

![4-tert-butyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281711.png)
